2-Amino-4-cyclopropyl-5-(methylsulfonyl)thiophene-3-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-4-cyclopropyl-5-(methylsulfonyl)thiophene-3-carbonitrile is a heterocyclic compound that contains a thiophene ring. Thiophene derivatives are known for their diverse biological activities and applications in various fields such as medicinal chemistry, material science, and organic electronics .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of thiophene derivatives, including 2-Amino-4-cyclopropyl-5-(methylsulfonyl)thiophene-3-carbonitrile, can be achieved through various methods. Common synthetic routes include the Gewald reaction, Paal-Knorr synthesis, and Fiesselmann synthesis . These methods involve the condensation of different substrates under specific conditions to form the thiophene ring.
Industrial Production Methods
Industrial production of thiophene derivatives often involves optimizing these synthetic routes for large-scale production. This includes using efficient catalysts, controlling reaction conditions, and ensuring high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-Amino-4-cyclopropyl-5-(methylsulfonyl)thiophene-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce primary amines .
Scientific Research Applications
2-Amino-4-cyclopropyl-5-(methylsulfonyl)thiophene-3-carbonitrile has various applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent in treating various diseases.
Industry: Utilized in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of 2-Amino-4-cyclopropyl-5-(methylsulfonyl)thiophene-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other thiophene derivatives such as:
- 2-Amino-5-methylthiophene-3-carbonitrile
- 2-Amino-4-cyclopropylthiophene-3-carbonitrile
- 2-Amino-5-(methylsulfonyl)thiophene-3-carbonitrile .
Uniqueness
2-Amino-4-cyclopropyl-5-(methylsulfonyl)thiophene-3-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C9H10N2O2S2 |
---|---|
Molecular Weight |
242.3 g/mol |
IUPAC Name |
2-amino-4-cyclopropyl-5-methylsulfonylthiophene-3-carbonitrile |
InChI |
InChI=1S/C9H10N2O2S2/c1-15(12,13)9-7(5-2-3-5)6(4-10)8(11)14-9/h5H,2-3,11H2,1H3 |
InChI Key |
IFLHTRPVISBMEA-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)C1=C(C(=C(S1)N)C#N)C2CC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.